molecular formula C17H15N3O3S B2728710 3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide CAS No. 361479-16-5

3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Cat. No. B2728710
CAS RN: 361479-16-5
M. Wt: 341.39
InChI Key: OKSYUMWWNKFBJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide is a chemical compound with the molecular formula C17H15N3O3S and a molecular weight of 341.39. It is intended for research use only. The thiazole ring in this compound, which consists of sulfur and nitrogen, has many reactive positions where various chemical reactions may take place .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a thiazole ring, which is a five-membered ring containing one sulfur atom and one nitrogen atom . The thiazole ring is part of a larger structure that includes a benzamide group and a pyridin-2-yl group.

Scientific Research Applications

Synthetic Pathways and Antibiotic Synthesis The compound 3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, due to its structural complexity and functionality, plays a significant role in synthetic chemistry. A notable application is found in the synthesis of complex molecules such as macrocyclic antibiotics. For instance, the synthesis of GE 2270 A, a macrocyclic antibiotic, involves a stepwise method converting 6-dimethoxymethyl-1,2-dihydro-2-oxo-3-pyridinecarbonitrile into a 3,6-di(2-thiazolyl)-2-(4-thiazolyl)pyridine derivative, showcasing the versatility of similar compounds in antibiotic development (Okumura et al., 1998).

Antimicrobial and Analgesic Agents Further emphasizing its utility in pharmaceutical research, derivatives of 3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide have been synthesized to explore their potential as anti-inflammatory and analgesic agents. A study synthesizing novel benzodifuranyl, 1,3,5-triazines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of such compounds (Abu‐Hashem et al., 2020).

VEGF Receptor-2 Inhibition In the realm of cancer research, substituted benzamides, akin to 3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2). These compounds exhibit selectivity and efficacy in inhibiting VEGFR-2 kinase activity, demonstrating potential for therapeutic applications in treating various cancers (Borzilleri et al., 2006).

Heterocyclic Compound Synthesis The compound's structural framework is instrumental in the synthesis of heterocyclic compounds, which are crucial in the development of new drugs. For example, the synthesis of 1,8-naphthyridine and isoxazole derivatives showcases the compound's role in creating diverse heterocyclic systems with potential biological activities (Guleli et al., 2019).

properties

IUPAC Name

3,5-dimethoxy-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-22-12-7-11(8-13(9-12)23-2)16(21)20-17-19-15(10-24-17)14-5-3-4-6-18-14/h3-10H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSYUMWWNKFBJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.